Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole structure have been found to inhibit the enzyme urease . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . It is essential for the survival of certain bacteria, including Helicobacter pylori, which causes gastrointestinal infections .
Mode of Action
Similar 1,3,4-thiadiazole derivatives have been shown to interact well with the active site of the urease enzyme . This interaction likely inhibits the enzyme’s activity, preventing the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of urease by similar compounds can disrupt the urea cycle, leading to decreased ammonia production . This could potentially affect the pH balance within bacterial cells, inhibiting their growth and survival .
Result of Action
The inhibition of urease by similar compounds can lead to decreased ammonia production, potentially inhibiting the growth and survival of certain bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the reaction of 5-isobutyramido-1,3,4-thiadiazole-2-thiol with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ethyl ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Another thiadiazole derivative with similar biological activities.
1,3,4-Thiadiazole derivatives: A broad class of compounds with diverse biological properties.
Uniqueness
Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and isobutyramido moiety contribute to its unique reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-[[5-(2-methylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S2/c1-4-16-7(14)5-17-10-13-12-9(18-10)11-8(15)6(2)3/h6H,4-5H2,1-3H3,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURCMTDECQUIPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.